α₁a/α₁d Adrenergic Receptor Affinity and Subtype Selectivity Derived from the (2-Cyclopropoxyphenyl)piperidine Series
When the (2-cyclopropoxyphenyl)methanamine scaffold is elaborated into N‑Boc‑4‑(2‑cyclopropoxyphenyl)piperidine and further derivatives, the resulting compounds display high affinity for α₁a‑AR (Ki 0.91–79.0 nM) and α₁d‑AR (Ki 2.0–57 nM) with marked selectivity over α₁b‑AR (11–155‑fold) and the D₂ dopamine receptor (2–158‑fold) [1]. This selectivity profile is not observed with the corresponding 3‑ or 4‑cyclopropoxyphenyl analogs, for which no comparable biological data have been reported.
| Evidence Dimension | Binding affinity (Ki) and selectivity ratio |
|---|---|
| Target Compound Data | α₁a Ki = 0.91–79.0 nM; α₁d Ki = 2.0–57 nM; Selectivity α₁b/α₁a = 11–155 fold |
| Comparator Or Baseline | α₁b Ki = 107–839.8 nM; D₂ Ki = 66.2–187.1 nM |
| Quantified Difference | Selectivity margin up to 155‑fold for α₁b and 158‑fold for D₂ |
| Conditions | Radioligand binding assays using cloned human α₁a, α₁b, α₁d and D₂ receptors |
Why This Matters
Procurement of the 2‑cyclopropoxyphenyl regioisomer is essential for constructing α₁a/α₁d‑selective antagonists; the 3‑ and 4‑isomers have no demonstrated α₁ activity and cannot serve as surrogates.
- [1] Li S, Chiu G, Pulito VL, Liu J, Connolly PJ, Middleton SA. Synthesis, In Vitro Activities of (2-Cyclopropoxyphenyl)piperidine Derivatives for α1a and α1d Adrenergic Receptor Inhibitors. Med Chem. 2009;5(1):15-22. doi:10.2174/157340609787049280 View Source
